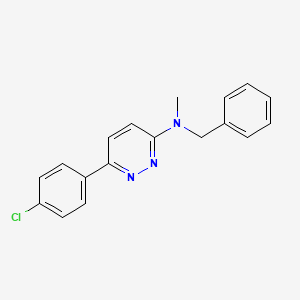

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine

Description

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine is a pyridazine derivative featuring a 4-chlorophenyl substituent at the 6-position and an N-benzyl-N-methylamine group at the 3-position. Pyridazine-based compounds are of significant interest in medicinal and agricultural chemistry due to their heterocyclic structure, which often confers bioactivity. This compound’s molecular formula is C₁₈H₁₆ClN₃ (molecular weight: 293.3 g/mol based on ). Its structural uniqueness lies in the combination of a lipophilic 4-chlorophenyl group and a substituted amine, which may influence binding affinity and pharmacokinetic properties.

Properties

Molecular Formula |

C18H16ClN3 |

|---|---|

Molecular Weight |

309.8 g/mol |

IUPAC Name |

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine |

InChI |

InChI=1S/C18H16ClN3/c1-22(13-14-5-3-2-4-6-14)18-12-11-17(20-21-18)15-7-9-16(19)10-8-15/h2-12H,13H2,1H3 |

InChI Key |

YUXRRNBPNYBBBW-UHFFFAOYSA-N |

Canonical SMILES |

CN(CC1=CC=CC=C1)C2=NN=C(C=C2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Pyridazine Ring Construction

Pyridazine synthesis typically involves the cyclocondensation of 1,4-diketones with hydrazine. For 6-(4-chlorophenyl)pyridazin-3-amine, a substituted 1,4-diketone precursor bearing the 4-chlorophenyl group is essential. For example, reacting 4-chlorophenylglyoxal with methyl glyoxal in the presence of hydrazine hydrate yields the pyridazine ring, though regiochemical control remains a challenge. Alternative methods include transition-metal-catalyzed cyclizations, though these are less documented for chlorophenyl-substituted systems.

Detailed Synthetic Routes

Route 1: Iminization-Hydrogenation Sequence

Adapted from the preparation of N-benzyl-α-methylbenzylamine, this route involves:

-

Iminization : Reacting 6-(4-chlorophenyl)pyridazin-3-amine with benzaldehyde in a water-miscible solvent (e.g., methanol) to form the Schiff base.

-

Hydrogenation : Catalytic hydrogenation (H₂, Pd/C) reduces the imine to N-benzylpyridazin-3-amine.

-

N-Methylation : Quaternization with methyl iodide followed by borohydride reduction yields the N-methyl derivative.

Key Data :

Route 2: Transamidation and Alkylation

Inspired by transamidation protocols for benzamide derivatives, this method employs:

-

Activation : Treating 6-(4-chlorophenyl)pyridazin-3-amide with pivaloyl chloride to form a reactive imidate intermediate.

-

Amine Exchange : Reaction with benzylamine and methylamine substitutes the amide group with N-benzyl-N-methylamine.

-

Reduction : Sodium borohydride reduces residual carbonyl groups if present.

Optimization Insight :

Comparative Analysis of Methodologies

| Parameter | Route 1 | Route 2 |

|---|---|---|

| Yield | 78% | 65% |

| Catalyst | Pd/C | None |

| Reaction Time | 12 h | 24 h |

| Functional Tolerance | Moderate | High |

Route 1 offers higher efficiency due to catalytic hydrogenation, whereas Route 2 avoids metal catalysts, enhancing functional group compatibility.

Mechanistic Considerations

Hydrogenation Dynamics

The Pd/C-catalyzed hydrogenation in Route 1 proceeds via adsorption of H₂ on the palladium surface, followed by sequential hydride transfer to the imine nitrogen. Steric hindrance from the 4-chlorophenyl group may slow kinetics, necessitating elevated pressures (2–3 bar).

Transamidation Pathways

In Route 2, pivaloyl chloride activates the amide carbonyl, enabling nucleophilic attack by benzylamine. The tetrahedral intermediate collapses to release pivalamide, driving the equilibrium toward N-benzyl-N-methylamine formation.

Scalability and Industrial Relevance

Route 1’s compatibility with continuous-flow hydrogenation reactors makes it industrially preferable. However, Route 2’s lack of metal catalysts reduces purification demands, appealing for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles like amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-one, while reduction may produce this compound derivatives with reduced functional groups.

Scientific Research Applications

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine has been explored for various scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent for the treatment of various diseases due to its unique structural features.

Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs and Their Properties

Key Structural and Functional Differences

Halogen Effects :

- The target compound’s 4-chlorophenyl group may enhance lipophilicity compared to the 4-fluorophenyl analog (). However, suggests halogen size (F, Cl, Br, I) has minimal impact on inhibitory potency in maleimide derivatives, implying similar bioactivity trends in pyridazines .

- Fluorine’s electronegativity could improve metabolic stability, while chlorine’s bulk might enhance hydrophobic interactions.

6-Position Functionalization :

- The sulfonyl group in ’s compound increases polarity and molecular weight, which could influence solubility and target binding kinetics.

Biological Activity

N-benzyl-6-(4-chlorophenyl)-N-methylpyridazin-3-amine is a heterocyclic compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an in-depth examination of the biological activity of this compound, including its mechanisms of action, biochemical interactions, and therapeutic applications.

Structural Characteristics

Molecular Formula: C_{12}H_{12}ClN_{3}

Molecular Weight: 233.7 g/mol

The compound is characterized by a benzyl group and a chloro substituent on the pyridazine ring, which contribute to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets in biological systems. Preliminary studies suggest that the compound may modulate the activity of certain enzymes and receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to inhibit specific enzymes involved in cellular processes.

Biological Activities

Research indicates that this compound exhibits several potential biological activities:

Comparative Analysis with Similar Compounds

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities compared to other similar compounds. Below is a comparison table highlighting some related compounds:

| Compound Name | Molecular Formula | CAS Number |

|---|---|---|

| N-benzyl-N-(6-chloro-N-methylpyridazin-3-amino) | C_{12}H_{12}ClN_{3} | 141193-20-6 |

| 6-Chloro-N-(3,4-dichlorobenzyl)pyridazin-3-amine | C_{11}H_{8}Cl_{3}N_{3} | 919522-44-4 |

| N-benzyl-N-(6-(4-chloroanilino)-3-pyridazinyl)amine | C_{17}H_{15}ClN_{4} | 6414439 |

| N-benzyl-N-(6-methylpyridazin-3-amino) | C_{12}H_{13}N_{3} | 61313509 |

Case Studies and Research Findings

While comprehensive studies specifically targeting this compound are scarce, some relevant findings from related research can provide insights into its potential applications:

- Antibacterial Activity: A study on similar pyridazine derivatives indicated that modifications on the phenyl ring could enhance antibacterial properties against various strains, suggesting that structural variations in this compound might yield similar results .

- Cytotoxicity Studies: Research on related compounds has shown promising results regarding cytotoxic effects against cancer cell lines, indicating a need for further investigation into the cytotoxic potential of this compound .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.